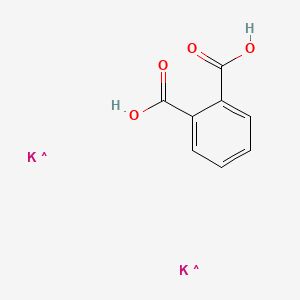
Potassium phthalate (2:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium phthalate (2:1), also known as potassium hydrogen phthalate, is a white or colorless ionic solid that is the monopotassium salt of phthalic acid. It is commonly used as a primary standard for acid-base titrations due to its solid and air-stable nature, making it easy to weigh accurately. This compound is slightly acidic and forms a colorless solution when dissolved in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium phthalate (2:1) can be synthesized by neutralizing phthalic acid with potassium hydroxide. The reaction involves dissolving phthalic acid in water and gradually adding potassium hydroxide until the pH reaches around 8.5-9.0, indicated by a phenolphthalein indicator turning pink. The solution is then concentrated and cooled to crystallize the potassium phthalate .
Industrial Production Methods: In industrial settings, potassium phthalate is produced by reacting phthalic anhydride with potassium carbonate. The reaction mixture is heated and stirred until the desired product is formed. The resulting solution is then filtered, concentrated, and cooled to obtain the crystalline potassium phthalate .
Types of Reactions:
Neutralization: Potassium phthalate undergoes neutralization reactions with strong bases like sodium hydroxide to form water and the corresponding salt.
Common Reagents and Conditions:
Sodium Hydroxide: Used in titrations and neutralization reactions.
Hydrochloric Acid: Used in buffering applications.
Major Products Formed:
Potassium Salt: Formed during neutralization reactions.
Buffered Solutions: Formed when used as a buffering agent.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Primary Standard for Acid-Base Titrations
Potassium hydrogen phthalate is predominantly used as a primary standard for acid-base titrations. Its high purity and stability make it an ideal candidate for this purpose. KHP is often employed to calibrate pH meters and prepare volumetric solutions, ensuring accurate measurements in various chemical analyses .
Buffer Solutions
KHP serves as a buffer in pH determination, particularly in the preparation of buffer solutions that maintain a consistent pH during chemical reactions. This characteristic is crucial in biochemical experiments where pH stability is essential for enzyme activity and other biochemical processes .
Materials Science
Crystal Growth Studies
Research has demonstrated that potassium hydrogen phthalate can be used to grow single crystals, which are significant for various optical applications. The growth process can be influenced by doping with different metallic ions, such as sodium or iron, which alters the optical properties of the crystals . These doped crystals have been investigated for their nonlinear optical (NLO) properties, making them suitable for applications in optoelectronics and photonics.
Optical Devices
The optical transparency of pure and doped KHP crystals across the visible spectrum makes them valuable in the development of optical devices. Studies have shown that these crystals exhibit good transparency and favorable refractive indices, which are critical parameters for lens and filter manufacturing .
Environmental Monitoring
Total Organic Carbon Testing
Potassium hydrogen phthalate is recognized as a useful standard for total organic carbon (TOC) testing. Its stable properties allow for accurate calibration of instruments used to measure organic carbon content in water samples, which is vital for environmental monitoring and assessing water quality .
Case Studies
Mecanismo De Acción
Potassium phthalate dissociates completely in water, giving the potassium cation and hydrogen phthalate anion. The hydrogen phthalate anion acts as a weak acid, reacting reversibly with water to form hydronium ions and phthalate ions. This reversible reaction allows potassium phthalate to function effectively as a buffering agent, maintaining a stable pH in solutions .
Comparación Con Compuestos Similares
Sodium Phthalate: Similar in structure but contains sodium instead of potassium.
Ammonium Phthalate: Contains ammonium instead of potassium.
Calcium Phthalate: Contains calcium instead of potassium.
Uniqueness: Potassium phthalate is unique due to its stable pH in solution, making it an excellent primary standard for acid-base titrations and pH meter calibration. Its non-hygroscopic nature and ease of handling further enhance its utility in various applications .
Propiedades
Número CAS |
29801-94-3 |
|---|---|
Fórmula molecular |
C8H6KO4 |
Peso molecular |
205.23 g/mol |
InChI |
InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |
Clave InChI |
XCCFSZODNJHPEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K].[K] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K] |
Key on ui other cas no. |
29801-94-3 |
Números CAS relacionados |
88-99-3 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















